4-(azepan-1-ylsulfonyl)-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O4S2/c20-16-10-9-15(29-16)18-22-23-19(28-18)21-17(25)13-5-7-14(8-6-13)30(26,27)24-11-3-1-2-4-12-24/h5-10H,1-4,11-12H2,(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYFJLDPHXDYID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(azepan-1-ylsulfonyl)-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that integrates multiple pharmacologically relevant moieties. The biological activity of this compound has been the subject of various studies, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.

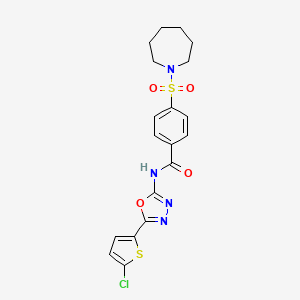

Chemical Structure

The compound can be represented by the following structural formula:

Biological Activity Overview

The biological activities of this compound primarily include:

1. Antibacterial Activity

Research has demonstrated moderate to strong antibacterial effects against various strains. The compound exhibited significant activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other bacterial strains.

Table 1: Antibacterial Activity of the Compound

| Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |

|---|---|---|

| Salmonella typhi | 15 | 2.14 |

| Bacillus subtilis | 12 | 0.63 |

| Escherichia coli | 8 | 6.28 |

| Staphylococcus aureus | 7 | 21.25 |

2. Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. The following findings highlight its enzyme inhibition capabilities:

Table 2: Enzyme Inhibition Activity

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 1.21 |

| Urease | 2.14 |

The mechanism underlying the biological activity of this compound is linked to its structural features:

- Oxadiazole Moiety : Known for its diverse biological activities including antibacterial and anti-inflammatory effects.

- Piperidine Ring : Associated with various pharmacological effects including anesthetic and antidiabetic properties.

- Sulfonamide Group : Enhances antibacterial action and may contribute to enzyme inhibition.

Case Studies

Several studies have been conducted to further elucidate the biological activity of compounds similar to this compound:

- Study on Antimicrobial Properties : A study reported that derivatives containing the oxadiazole and piperidine moieties exhibited significant antimicrobial activity against a range of pathogens, suggesting that modifications to these structures could enhance efficacy .

- Enzyme Inhibition Research : Another investigation focused on the inhibitory effects of sulfonamide derivatives on urease and AChE, indicating that structural variations could lead to improved inhibitory potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

LMM5 and LMM11 ():

- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide.

- LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide. Key Differences: Smaller sulfamoyl substituents (benzyl/methyl or cyclohexyl/ethyl) compared to the azepane group.

HSGN-238 ():

- Structure: N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide. Key Difference: Replaces the azepane sulfonyl group with a trifluoromethoxy (-OCF₃) substituent.

OZE-II ():

- Structure: N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyloxazolidin-3-yl)sulfonyl]benzamide. Key Differences: A dimethyloxazolidine sulfonyl group and dimethoxyphenyl-oxadiazole substituent.

Variations in the Oxadiazole-Linked Substituents

Compounds 25 and 26 ():

- 25 : N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide.

- 26: N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide. Key Differences: Lack the 5-chloro substitution on thiophene and feature simpler benzamide groups.

Compounds 6, 7, and 8 ():

Sulfonamide Group Modifications

4-(Diethylsulfamoyl)-N-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)Benzamide ():

- Structure : Features a diethylsulfamoyl group instead of azepane sulfonyl.

4-(Dipropylsulfamoyl)-N-[5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide ():

Antifungal and Antimicrobial Activity

Cytotoxic Potential

Table 1: Key Properties of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.